N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide
Description
N'-[(4-Fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide (referred to as the target compound) is an ethanediamide derivative featuring a 4-fluorophenylmethyl group and a hybrid side chain containing a 1-methyltetrahydroquinoline (THQ) core and a piperidine ring. The ethanediamide (oxalamide) linker bridges these components, providing hydrogen-bonding capabilities critical for target binding.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N'-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-piperidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H33FN4O2/c1-30-13-5-6-20-16-21(9-12-23(20)30)24(31-14-3-2-4-15-31)18-29-26(33)25(32)28-17-19-7-10-22(27)11-8-19/h7-12,16,24H,2-6,13-15,17-18H2,1H3,(H,28,32)(H,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHDMPJLOJOSLCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)N4CCCCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H33FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide typically involves multiple steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a reductive amination reaction, where a ketone or aldehyde reacts with an amine in the presence of a reducing agent.
Attachment of the Fluorobenzyl Group: This step involves the nucleophilic substitution reaction where a fluorobenzyl halide reacts with an amine.
Final Coupling: The final step involves coupling the intermediate compounds through amide bond formation using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroquinoline moiety, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols or amines.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines, thiols, or alkoxides under basic conditions.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-(4-fluorobenzyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its potential interactions with biological macromolecules like proteins and nucleic acids.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]ethanediamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Key Findings
Structural Similarities and Activity Cliffs: The target compound and ’s analog share near-identical frameworks, suggesting overlapping target profiles. However, minor differences (e.g., substituent positions) could lead to activity cliffs, where similar structures exhibit divergent potencies . QODs () demonstrate that ethanediamide-THQ hybrids exhibit antimalarial activity via falcipain inhibition, implying the target compound may share this mechanism .
Role of Substituents: Fluorophenyl Groups: Enhance metabolic stability and binding affinity via hydrophobic and halogen-bonding interactions . Piperidine vs. THQ: Piperidine confers flexibility, while THQ’s partial saturation improves bioavailability compared to fully aromatic quinoline .
Synthetic Accessibility :
- Compounds with chloro/methoxy substituents () show moderate yields (64–72%), suggesting the target compound’s synthesis may require optimized conditions to avoid steric hindrance from the THQ-piperidine junction .
Computational Predictions :
Biological Activity
N'-[(4-fluorophenyl)methyl]-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(piperidin-1-yl)ethyl]ethanediamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its receptor interactions and pharmacodynamics.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine moiety and a tetrahydroquinoline ring. Its molecular formula is , with a molecular weight of 375.53 g/mol. The presence of the fluorine atom in the para position of the phenyl ring is significant for its biological activity.
Receptor Interactions
Research indicates that this compound acts primarily as an antagonist at the serotonin receptor subtype 5-HT2A. It has been shown to competitively inhibit the binding of serotonin, suggesting potential applications in treating disorders related to serotonin dysregulation such as anxiety and depression .
Pharmacological Studies
- In Vitro Studies :
- In Vivo Studies :
Case Studies
Several case studies have investigated the pharmacological effects of derivatives similar to this compound:
- Case Study 1 : A study on a closely related compound demonstrated its effectiveness in reducing anxiety-like behaviors in rodent models. The results indicated a dose-dependent response with significant reductions in anxiety measures compared to control groups .
- Case Study 2 : Another study focused on the impact of piperidine derivatives on cognitive functions. Results showed that certain modifications to the piperidine structure enhanced cognitive performance in animal models, indicating potential for use in treating cognitive deficits associated with psychiatric disorders .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C23H29FN2O |
| Molecular Weight | 375.53 g/mol |
| Receptor Affinity (5-HT2A) | High |
| Behavioral Effects | Anxiolytic-like |
| Inhibition Type | Competitive |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
